molecular formula C19H22N2O3 B11172230 2-benzamido-N-(3-ethoxypropyl)benzamide

2-benzamido-N-(3-ethoxypropyl)benzamide

Cat. No.: B11172230
M. Wt: 326.4 g/mol
InChI Key: ZYYREGMSLRRNTJ-UHFFFAOYSA-N
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Description

2-benzamido-N-(3-ethoxypropyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of two benzamide groups connected via an ethoxypropyl chain. Benzamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3-ethoxypropyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamides often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the benzamide groups, where functional groups are replaced by other atoms or groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of apoptosis (programmed cell death) in cancer cells and the arrest of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-benzamido-N-(3-ethoxypropyl)benzamide is unique due to its dual benzamide groups, which may enhance its binding affinity and specificity for certain molecular targets. This structural feature can contribute to its effectiveness as an HDAC inhibitor and its potential therapeutic applications .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-benzamido-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-2-24-14-8-13-20-19(23)16-11-6-7-12-17(16)21-18(22)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,23)(H,21,22)

InChI Key

ZYYREGMSLRRNTJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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